molecular formula C3HBrF4O2 B084029 2-Bromo-2,3,3,3-tetrafluoropropanoic acid CAS No. 13859-31-9

2-Bromo-2,3,3,3-tetrafluoropropanoic acid

Cat. No.: B084029
CAS No.: 13859-31-9
M. Wt: 224.94 g/mol
InChI Key: QUWQIQACQOVGDT-UHFFFAOYSA-N
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Description

2-Bromo-2,3,3,3-tetrafluoropropanoic acid is a specialized fluorinated building block of significant value in synthetic and medicinal chemistry research. Its primary research application lies in serving as a key precursor for the synthesis of complex, fluorine-containing molecules through electrochemical carboxylation and other methods. This process is instrumental for the introduction of carboxylic acid functionality, enabling the efficient preparation of 2-aryl-3,3,3-trifluoropropanoic acids, which are core structures in the development of β,β,β-trifluorinated non-steroidal anti-inflammatory drugs (NSAIDs) . The compound is categorized as a poly-fluorinated alkyl substance (PFAS), making it a compound of interest in environmental science studies focused on understanding the biodegradation and environmental fate of fluorinated chemicals . Researchers utilize this reagent to investigate enzymatic carbon-fluorine bond cleavage mechanisms, which is a critical area of study for developing bioremediation strategies for persistent environmental contaminants . The presence of both bromine and multiple fluorine atoms on the alpha carbon makes this molecule a highly versatile and reactive intermediate for constructing pharmacologically active compounds and advanced materials with tailored properties.

Properties

IUPAC Name

2-bromo-2,3,3,3-tetrafluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrF4O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWQIQACQOVGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382100
Record name 2-bromo-2,3,3,3-tetrafluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13859-31-9
Record name 2-bromo-2,3,3,3-tetrafluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Studies of 2 Bromo 2,3,3,3 Tetrafluoropropanoic Acid

Hydrolysis and Solvolysis Reactions

The hydrolysis and solvolysis of 2-Bromo-2,3,3,3-tetrafluoropropanoic acid are governed by the reactivity of the bromine atom attached to a tertiary carbon. This structure favors a unimolecular nucleophilic substitution (SN1) mechanism. viu.camasterorganicchemistry.comlibretexts.org The reaction proceeds through a multi-step process initiated by the departure of the bromide ion, which is a good leaving group. stackexchange.com

The key steps in the SN1 mechanism are:

Formation of a Carbocation : The C-Br bond cleaves heterolytically without the assistance of a nucleophile, forming a tertiary carbocation intermediate and a bromide ion. This is the slow, rate-determining step of the reaction. libretexts.orgpearson.com

Nucleophilic Attack : The solvent molecule (water for hydrolysis, an alcohol for solvolysis) acts as a nucleophile, attacking the planar carbocation intermediate. youtube.com This attack can occur from either face of the carbocation.

Deprotonation : A final, rapid deprotonation step by another solvent molecule yields the neutral substitution product. youtube.com

For this specific compound, the stability of the tertiary carbocation is influenced by the strong electron-withdrawing effects of the adjacent trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups, which can destabilize the positively charged intermediate and thus affect the reaction rate compared to a non-fluorinated analogue like 2-bromo-2-methylpropane. rsc.org SN1 reactions are best supported by polar protic solvents, such as water and ethanol, which can stabilize both the departing leaving group and the carbocation intermediate. libretexts.org

Reduction Chemistry

The reduction of this compound involves two primary reactive sites: the carboxylic acid group and the carbon-bromine bond. The choice of reducing agent determines the outcome of the reaction.

Carboxylic acids are generally resistant to reduction and require a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is effective at reducing carboxylic acids to primary alcohols. chemguide.co.uk The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol. libretexts.org Weaker reducing agents like sodium borohydride (NaBH₄) are typically not reactive enough to reduce carboxylic acids. chemguide.co.uk

In addition to the carboxylic acid, the C-Br bond is also susceptible to reduction. Catalytic hydrogenation or reduction with metal hydrides can lead to reductive dehalogenation, replacing the bromine atom with a hydrogen atom. Given the high reactivity of LiAlH₄, it is plausible that this reagent would reduce both functional groups, leading to a dehalogenated alcohol.

Nucleophilic Substitution Reactions Involving Fluorinated Moieties

The primary site for nucleophilic substitution on this compound is the tertiary carbon bearing the bromine atom. As discussed in the context of solvolysis, this reaction proceeds via an SN1 mechanism due to the stability of the tertiary carbocation intermediate and the steric hindrance that disfavors a bimolecular (SN2) attack. stackexchange.compearson.com The C-F bonds are exceptionally strong and are not typically displaced by nucleophiles in aliphatic systems under standard conditions.

A variety of nucleophiles can be used to displace the bromide ion. For instance, the halogen exchange reaction (bromine for fluorine) can be accomplished using amine/HF reagents such as triethylamine tris(hydrogen fluoride) (Et₃N·3HF). nih.govrsc.org This type of reaction is particularly effective for tertiary alkyl bromides and proceeds through an SN1 pathway. nih.gov

The general mechanism involves the initial formation of the tertiary carbocation, which is then trapped by the incoming nucleophile. The rate of the reaction is dependent only on the concentration of the substrate, this compound, and is independent of the nucleophile's concentration. masterorganicchemistry.comlibretexts.org

Electrophilic Reactions and Functional Group Transformations

The carboxylic acid moiety is the primary site for electrophilic reactions and functional group transformations. solubilityofthings.com These reactions are fundamental in organic synthesis for creating a variety of derivatives.

Common transformations include:

Esterification : Reaction with an alcohol in the presence of an acid catalyst yields an ester.

Acyl Halide Formation : Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a more reactive acyl chloride.

Amide Formation : The carboxylic acid can be converted to an amide by reaction with an amine, typically after activation to an acyl halide or through the use of coupling agents.

Deoxyfluorination : Reagents such as pentafluoropyridine (PFP) can be used for the deoxyfluorination of carboxylic acids to generate acyl fluorides under mild conditions. acs.org These acyl fluorides are stable yet reactive intermediates for further functionalization. acs.org

Another potential, though less direct, transformation is decarboxylative halogenation. While the target molecule is already halogenated, the principles of the Hunsdiecker reaction, which involves the formation of an alkyl radical from a carboxylic acid via loss of CO₂, are relevant to the radical chemistry of this class of compounds. acs.org

Reaction Mechanisms and Pathways in Fluorinated Systems

Mechanistic Studies on Pyrolysis of Perfluorinated Carboxylic Acids

While no specific pyrolysis data for this compound exists, the thermal decomposition mechanisms of structurally related perfluorinated carboxylic acids (PFCAs) provide significant insight. The thermal degradation of PFCAs is a complex process involving multiple pathways. nih.gov

Key mechanistic steps in PFCA pyrolysis include:

Decarboxylation : The loss of carbon dioxide (CO₂) from the carboxylic acid group to form a perfluoroalkane.

HF Elimination : The elimination of hydrogen fluoride (B91410) can lead to the formation of unsaturated intermediates like perfluorinated α-lactones.

C-C Bond Scission : Cleavage of carbon-carbon bonds within the fluorinated chain can lead to smaller fluorinated fragments.

For this compound, the presence of a C-Br bond, which is significantly weaker than C-C and C-F bonds, would likely introduce a new primary decomposition pathway. Homolytic cleavage of the C-Br bond to form a tertiary radical would be a highly probable initial step at elevated temperatures. This radical could then undergo further reactions, including decarboxylation or fragmentation. The thermal decomposition of non-fluorinated propanoic acid and its anhydride (B1165640) also proceeds via first-order kinetics, forming products like ketenes and the parent acid, respectively, through molecular elimination pathways. rsc.orgrsc.org

Mechanistic Insights into Electrochemical Carboxylation Processes

Electrochemical methods can provide insight into the redox behavior of this compound. While electrochemical carboxylation involves the addition of CO₂, the reverse reaction and related processes are relevant. The electrochemical synthesis of perfluoroalkyl bromides from perfluorocarboxylic acids, an electrochemical analogue of the Hunsdiecker-Borodin reaction, highlights a key mechanistic pathway. fluorine1.ru

This process involves the anodic oxidation of the perfluorocarboxylate anion (RfCOO⁻). The mechanism is thought to proceed as follows:

The carboxylate anion is oxidized at the anode to form a perfluoroalkyl carboxyl radical (RfCOO•).

This radical rapidly undergoes decarboxylation to produce a perfluoroalkyl radical (Rf•).

The perfluoroalkyl radical then combines with a bromine radical (formed from the oxidation of bromide ions) at the anode surface to yield the perfluoroalkyl bromide. fluorine1.ru

This mechanism, involving radical intermediates generated via electron transfer, provides a framework for understanding the potential electrochemical behavior of this compound, particularly its oxidative decarboxylation pathways. Studies on other organic molecules have shown that electrochemical carboxylation can proceed through an Electrochemical-Chemical-Electrochemical (ECE) pathway involving radical anion intermediates. rsc.orgresearchgate.net

Derivatization Strategies and Analogs of 2 Bromo 2,3,3,3 Tetrafluoropropanoic Acid

Esterification and Amidation Reactions

The carboxylic acid moiety of 2-bromo-2,3,3,3-tetrafluoropropanoic acid is readily converted into esters and amides, which are themselves important intermediates for further functionalization.

Esterification: The synthesis of esters from this compound can be achieved through standard acid-catalyzed esterification with various alcohols. A related and highly relevant method involves the ring-opening of hexafluoropropylene oxide (HFPO) with a bromide source, which generates an acyl fluoride (B91410) that can be directly reacted with alcohols. rsc.org For instance, the reaction of the acyl fluoride intermediate with primary and secondary alcohols yields the corresponding bromofluoro esters. rsc.org

Amidation: Amidation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or acyl fluoride, followed by reaction with an amine. Another approach involves the palladium-catalyzed carbonylation of related olefins like 2-bromo-3,3,3-trifluoropropene in the presence of an amine. nih.gov This method allows for the synthesis of α-CF3 amides. nih.gov For example, the reaction of 2-bromo-3,3,3-trifluoro-1-propene with anilines under a carbon monoxide atmosphere, catalyzed by a palladium complex, yields α-trifluoromethyl acrylamides. nih.gov While not starting directly from this compound, this demonstrates a powerful route to structurally similar amides.

A process for synthesizing 2,3,3,3-tetrafluoropropionic acid involves the hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide under acidic conditions, which highlights the reversible nature of the amide bond under certain conditions. google.comgoogle.com

Table 1: Examples of Esterification and Amidation Starting Materials

Starting MaterialReagentsProduct TypeReference
Hexafluoropropylene oxideLiBr/ZnBr, then R-OH2-Bromo-2,3,3,3-tetrafluoropropanoate ester rsc.org
2-Bromo-3,3,3-trifluoropropeneCO, Aniline, Pd catalystα-CF3 Acrylamide nih.gov
N,N-diethyl-2,3,3,3-tetrafluoropropionamideAcid, Water2,3,3,3-Tetrafluoropropanoic acid google.comgoogle.com

Synthesis of Halogenated Acyl Halides and Anhydrides

Halogenated acyl halides and anhydrides are highly reactive derivatives of carboxylic acids, serving as key intermediates in organic synthesis.

Acyl Halides: The synthesis of 2-bromo-2,3,3,3-tetrafluoropropanoyl fluoride can be accomplished through the ring-opening of hexafluoropropylene oxide (HFPO). rsc.org This reaction, conducted with lithium bromide and zinc bromide, yields the acyl fluoride intermediate which can be isolated or used in situ. rsc.org The acyl fluoride can also be produced by reacting fluorinated precursors with a bromine source under controlled conditions.

Anhydrides: While specific synthesis of 2-bromo-2,3,3,3-tetrafluoropropanoic anhydride (B1165640) is not widely documented, general methods for anhydride formation can be applied. These typically involve the dehydration of the corresponding carboxylic acid or the reaction of an acyl halide with a carboxylate salt. For instance, processes for producing tetrabromophthalic anhydride involve brominating phthalic anhydride at high temperatures in the presence of sulfuric acid and a brominating agent. google.com This suggests that harsh conditions might be necessary for the direct synthesis of highly halogenated anhydrides.

Table 2: Synthesis of Halogenated Acyl Derivatives

ProductStarting MaterialKey ReagentsReference
2-Bromo-2,3,3,3-tetrafluoropropanoyl fluorideHexafluoropropylene oxideLiBr / ZnBr rsc.org
Halogenated Anhydrides (General)Corresponding Carboxylic AcidDehydrating AgentN/A
Tetrabromophthalic anhydridePhthalic anhydrideBromine, Hydrogen Peroxide, H₂SO₄ google.com

Functionalization at the Alpha-Carbon Center

The alpha-carbon of this compound is a key site for functionalization due to the presence of the bromine atom, which can act as a leaving group in nucleophilic substitution reactions.

The development of methods for C-F bond cleavage and subsequent functionalization of related compounds, such as 3,3,3-trifluoropropanoic acid derivatives, provides insight into potential reactions at the alpha-position. nih.gov For example, Cs₂CO₃ can promote the defluorination and functionalization of α-trifluoromethyl esters and amides in the presence of various nucleophiles, leading to α,β-unsaturated carbonyl compounds. nih.gov

Furthermore, the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of a base leads to the formation of multi-halogenated alkenes. beilstein-journals.org This reaction proceeds through a proposed difluoroethylene intermediate, highlighting the reactivity of highly halogenated carbons. beilstein-journals.org Such strategies could potentially be adapted for the alpha-carbon of this compound derivatives, enabling the introduction of new functional groups.

Development of Fluorinated Amino Acid Derivatives

Fluorinated amino acids are of significant interest in medicinal chemistry and materials science. The structure of this compound makes it a potential precursor for novel fluorinated amino acids.

The synthesis of fluorinated amino acids often involves the introduction of an amino group onto a fluorinated carbon skeleton. nih.govpsu.edu A plausible route from this compound would involve the nucleophilic substitution of the alpha-bromine atom with an amine or an azide (B81097) group, followed by reduction. The synthesis of peptides containing 3-fluorodehydroalanine from serine via a fluoro-Pummerer rearrangement showcases an alternative strategy to create electrophilic amino acid precursors that could be relevant. nih.gov

While direct synthesis from this compound is not explicitly detailed in the provided context, the existing literature on fluorinated amino acid synthesis supports the feasibility of such transformations. nih.govpsu.edu For example, Suzuki cross-coupling has been employed to create fluorinated bi-aryl β-amino acids from a bromo-β-phenylalanine derivative, demonstrating the utility of halogenated amino acid precursors in building complex structures. nih.gov

Reactions Involving Hexafluoropropylene Oxide and Related Fluorinated Building Blocks

Hexafluoropropylene oxide (HFPO) is a key fluorinated building block used in the synthesis of various fluorochemicals, including derivatives related to this compound.

A notable reaction is the novel ring-opening of HFPO with lithium bromide and zinc bromide. rsc.org This process generates an acyl fluoride intermediate, which upon reaction with water, hydrolyzes to form this compound. rsc.org This synthetic route provides an efficient pathway to the target acid from a readily available fluorinated epoxide. rsc.org

HFPO is also a precursor to GenX chemicals, such as 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid, which are formed from the dimerization of HFPO. nih.govnih.gov This highlights the versatile reactivity of HFPO in creating a variety of complex fluorinated acids and their derivatives.

Table 3: Key Reactions with Fluorinated Building Blocks

Building BlockReagentsKey Intermediate/ProductSignificanceReference
Hexafluoropropylene oxide (HFPO)LiBr / ZnBr, then H₂OThis compoundDirect synthesis of the target acid rsc.org
Hexafluoropropylene oxide (HFPO)Dimerization2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid (GenX)Formation of complex perfluoroalkyl ether carboxylic acids nih.govnih.gov
2-Bromo-3,3,3-trifluoropropeneBromine, then dehydrobromination2,3-Dibromo-1,1,1-trifluoropropaneIntermediate for flame retardants and pharmaceuticals google.com

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Utilization as a Building Block for Complex Fluorinated Molecules

The strategic placement of fluorine atoms within a molecule can dramatically alter its physical, chemical, and biological properties. 2-Bromo-2,3,3,3-tetrafluoropropanoic acid serves as a key starting material for the synthesis of a variety of fluorinated compounds, leveraging the reactivity of its bromine and carboxylic acid functionalities.

Introduction of 2,2,2-Trifluoroethyl Groups

While direct reactions for this specific transformation are not extensively documented in readily available literature, the structure of this compound suggests its potential as a precursor for generating reagents that can introduce the valuable 2,2,2-trifluoroethyl group. For instance, derivatives of this acid could potentially undergo transformations to yield reagents suitable for trifluoroethylation reactions. The synthesis of compounds containing the 2,2,2-trifluoroethyl moiety is of significant interest due to the unique properties this group imparts, including enhanced metabolic stability and altered electronic characteristics. The development of synthetic methods utilizing readily available starting materials like this compound for this purpose remains an active area of research.

Synthesis of Fluorinated Polymers

Fluoropolymers are a class of materials renowned for their exceptional chemical resistance, thermal stability, and low surface energy. While specific examples of the direct use of this compound as a monomer in polymerization are not widely reported, its derivatives hold potential for the synthesis of novel fluorinated polymers. For instance, the carboxylic acid group could be modified to create a polymerizable functional group, such as an acrylate (B77674) or vinyl ether. The resulting monomer, containing the tetrafluoropropyl chain, could then be polymerized to create fluorinated polymers with tailored properties for applications in advanced materials and coatings.

Production of Specialty Chemicals

The unique structural features of this compound make it a valuable intermediate in the production of various specialty chemicals. The presence of both a bromine atom and a carboxylic acid allows for a range of chemical modifications. For example, the carboxylic acid can be converted into esters, amides, or acid chlorides, while the bromine atom can participate in cross-coupling reactions or be replaced by other functional groups. This dual reactivity enables the synthesis of a diverse array of highly fluorinated compounds with potential applications in electronics, lubricants, and other high-performance materials.

Role in Pharmaceutical and Agrochemical Synthesis

The introduction of fluorine into drug candidates and agrochemicals can significantly enhance their efficacy, metabolic stability, and bioavailability. This compound and its derivatives are valuable tools for medicinal and agricultural chemists seeking to incorporate these beneficial properties into new bioactive compounds.

Precursor for β,β,β-Trifluorinated Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

While direct synthetic routes from this compound are not prominently featured in the literature, its structural motif is highly relevant to the synthesis of β,β,β-trifluorinated analogs of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The synthesis of such compounds has been explored, for example, through the electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes to produce 2-aryl-3,3,3-trifluoropropanoic acids, which are key intermediates for trifluorinated NSAIDs. The development of efficient methods to convert this compound into these or similar precursors could provide a valuable pathway to novel anti-inflammatory agents with potentially improved pharmacological profiles.

Design and Synthesis of Bioactive Compounds

The incorporation of fluorinated fragments is a well-established strategy in drug discovery to modulate the properties of bioactive molecules. The tetrafluoropropyl moiety of this compound can be incorporated into various molecular scaffolds to create novel analogs of existing drugs or entirely new chemical entities. The presence of fluorine can influence factors such as lipophilicity, binding affinity to biological targets, and resistance to metabolic degradation. While specific examples utilizing this compound are not extensively documented, the principles of fluorine-containing drug design strongly support its potential as a valuable building block in the synthesis of a wide range of bioactive compounds for pharmaceutical and agrochemical applications.

Applications in Peptide Synthesis and Modified Amino Acid Chemistry

While direct, published research on the specific applications of this compound in peptide and modified amino acid chemistry is limited, its chemical structure suggests significant potential in these fields. The presence of an α-bromo substituent makes it a reactive building block, while the tetrafluorinated ethyl group can impart unique properties to the resulting molecules. Its utility can be inferred from the well-established chemistry of other α-bromo acids and fluorinated compounds in organic synthesis.

The primary utility of this compound in this context is projected to be as a precursor for the synthesis of novel, highly fluorinated non-proteinogenic amino acids. The α-bromine atom serves as a leaving group that can be displaced by a nitrogen nucleophile to introduce the α-amino group, a fundamental step in amino acid synthesis.

A plausible synthetic route would involve the reaction of this compound with an amine source, such as ammonia (B1221849) or a protected amine like benzylamine, to form the corresponding α-amino acid. The resulting compound, 2-amino-2,3,3,3-tetrafluoropropanoic acid, would be a valuable building block for incorporation into peptides. The presence of the tetrafluoroethyl group at the α-position is anticipated to confer unique conformational constraints and increased metabolic stability to peptides containing this residue. This is due to the steric bulk and high electronegativity of the fluorine atoms.

Furthermore, this compound could be utilized for the post-translational modification of peptides. By activating the carboxylic acid group, the 2-bromo-2,3,3,3-tetrafluoropropanoyl moiety could be coupled to the N-terminus or a side-chain amine of a pre-synthesized peptide. This would introduce a reactive α-bromo group onto the peptide, which can then serve as a handle for further conjugation with other molecules, such as therapeutic agents or imaging probes.

The table below outlines potential research findings and applications based on the inferred reactivity of this compound.

Compound Potential Synthesis Route Key Research Findings Potential Application
2-Amino-2,3,3,3-tetrafluoropropanoic acidNucleophilic substitution of the bromine atom in this compound with an amino group.Incorporation into peptides could induce unique secondary structures and enhance resistance to proteolytic degradation.Building block for novel, stable peptides with potential therapeutic or diagnostic uses.
Peptide-Cysteine ConjugateReaction of a peptide containing a cysteine residue with a peptide modified with a 2-bromo-2,3,3,3-tetrafluoropropanoyl group.Formation of a stable thioether bond, allowing for site-specific labeling of peptides.Development of peptide-drug conjugates or fluorescently labeled peptides for imaging.
Modified Amino Acid DerivativeReaction with various nucleophiles to displace the α-bromo group, leading to a variety of α-substituted tetrafluoropropanoic acid derivatives.The electron-withdrawing nature of the fluorinated group can influence the pKa of neighboring functional groups.Creation of a library of novel amino acid derivatives for screening in drug discovery.

Spectroscopic Characterization and Analytical Methodologies for 2 Bromo 2,3,3,3 Tetrafluoropropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 2-bromo-2,3,3,3-tetrafluoropropanoic acid, providing detailed information about the connectivity and environment of its constituent atoms.

Proton (1H) NMR Analysis

In the ¹H NMR spectrum of this compound, the most prominent signal arises from the acidic proton of the carboxyl group. The chemical shift of this proton is influenced by factors such as solvent and concentration. For similar structures like 2-bromopropionic acid, this acidic proton appears at a chemical shift (δ) of approximately 11.50 ppm. chemicalbook.com The simplicity of the spectrum is due to the absence of other protons in the molecule. The integration of this peak corresponds to a single proton, confirming the presence of the carboxylic acid functionality.

Fluorine (19F) NMR for Structural Elucidation and Quantitative Analysis

¹⁹F NMR spectroscopy is an exceptionally powerful tool for characterizing fluorinated compounds like this compound. The ¹⁹F NMR spectrum provides distinct signals for the different fluorine environments within the molecule. The trifluoromethyl (-CF₃) group and the single fluorine atom attached to the chiral center will exhibit unique chemical shifts and coupling patterns.

The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. capes.gov.br For instance, in related fluorinated compounds, the chemical shifts can provide insights into the molecule's geometry and rigidity. capes.gov.br The coupling between the fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and other nuclei (e.g., ¹H-¹⁹F coupling, if applicable) provides valuable information for confirming the molecular structure. Quantitative ¹⁹F NMR can be employed for the precise determination of the concentration of this compound in various matrices.

Table 1: Predicted ¹⁹F NMR Data for this compound

Functional GroupPredicted Chemical Shift (ppm)Multiplicity
-CF₃VariesQuartet (due to coupling with the adjacent single F)
-CF(Br)-VariesQuartet (due to coupling with the -CF₃ group)

Note: Actual chemical shifts and coupling constants would need to be determined experimentally.

Advanced Multi-dimensional NMR Techniques (e.g., 2D NMR)

While one-dimensional (1D) NMR provides fundamental structural information, two-dimensional (2D) NMR techniques can offer deeper insights into the molecular connectivity of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be utilized.

HSQC would correlate the ¹H signal of the carboxylic acid proton with the ¹³C signal of the carbonyl carbon.

These advanced techniques are particularly useful for unambiguously assigning all proton and carbon signals, especially in more complex molecules or when analyzing mixtures.

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for determining the molecular weight of this compound and for its sensitive detection in complex samples.

LC/MS-MS for Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS) is a highly sensitive and selective technique for identifying and quantifying metabolites of this compound in biological matrices. nih.gov The initial liquid chromatography step separates the parent compound and its metabolites from other components in the sample. nih.gov The separated compounds are then introduced into the mass spectrometer.

In the first stage of mass analysis (MS1), the precursor ion corresponding to the protonated or deprotonated molecule of interest is selected. This ion is then subjected to collision-induced dissociation (CID), causing it to fragment. The resulting product ions are analyzed in the second stage of mass analysis (MS2). The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification. hmdb.ca This technique is crucial for studying the metabolic fate of the compound.

GC/MS for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is not highly volatile, it can be chemically modified through derivatization to increase its volatility. Common derivatization methods for carboxylic acids include esterification, for example, to form a methyl ester.

Once derivatized, the compound can be readily analyzed by GC/MS. The gas chromatograph separates the derivative from other volatile components in the sample based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that allows for the identification and quantification of the original acid. High-resolution mass spectrometry can further provide the elemental composition of the fragments, enhancing the confidence in identification. rsc.org

Chromatographic Separations

Chromatographic techniques are fundamental for the separation and purification of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. While specific HPLC methods for this exact compound are not extensively documented in publicly available literature, established methods for other perfluorinated carboxylic acids (PFCAs) and brominated organic acids provide a strong basis for developing a robust analytical procedure. nih.govsielc.com

A reverse-phase HPLC method would be the most probable approach. In this setup, a non-polar stationary phase, such as a C18 column, would be employed with a polar mobile phase. nih.govsielc.com The mobile phase would likely consist of a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier to suppress the ionization of the carboxylic acid group and ensure good peak shape. sielc.com Phosphoric acid or, for mass spectrometry compatibility, formic acid are common choices for the acidic modifier. sielc.com

Detection could be achieved using a UV detector, typically at a low wavelength (around 200-210 nm) where the carboxylic acid chromophore absorbs, or more advanced detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). sielc.com For enhanced sensitivity and specificity, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) would be the method of choice.

Given the chiral nature of this compound, the separation of its enantiomers would necessitate the use of a chiral stationary phase (CSP) in the HPLC system. The choice of the specific CSP would depend on the nature of the chiral selector and its interaction with the analyte.

Table 1: Illustrative HPLC Method for Purity Analysis of this compound

ParameterCondition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Mass Spectrometry (MS)
Injection Volume 10 µL
Column Temperature 30 °C

This table presents a hypothetical HPLC method based on common practices for similar compounds.

Other Spectroscopic Methods

Beyond chromatography, a range of spectroscopic techniques can provide detailed insights into the molecular structure and electronic environment of this compound.

Microwave spectroscopy is a powerful gas-phase technique for the precise determination of molecular geometry and the study of conformational isomers. utrgv.edursc.org For this compound, this method could be employed to identify the preferred rotational conformations (rotamers) around the C-C single bond. The presence of the bulky bromine atom and the trifluoromethyl group, along with the carboxylic acid moiety, suggests that multiple stable conformers may exist.

In a typical experiment, the sample is vaporized and introduced into a high-vacuum chamber where it is subjected to microwave radiation. The absorption of microwaves at specific frequencies corresponds to transitions between rotational energy levels. By analyzing the rotational spectra, highly accurate rotational constants can be derived, which are directly related to the molecule's moments of inertia. nih.gov These experimental moments of inertia can then be compared with those calculated for different theoretical conformers to identify the structures present in the gas phase. utrgv.edu

Furthermore, the analysis of fine and hyperfine structures in the microwave spectrum, such as those arising from the quadrupole moment of the bromine nucleus, can provide additional details about the electronic environment within the molecule. nih.gov

Table 2: Hypothetical Rotational Constants for a Conformer of this compound

ParameterHypothetical Value (MHz)
Rotational Constant A 2500
Rotational Constant B 1200
Rotational Constant C 950

This table provides an example of the type of data obtained from microwave spectroscopy, which is used to determine the molecule's shape.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. bruker.comnih.gov While this compound itself is not a radical, EPR spectroscopy can be used to study radical species that may be formed from it, for instance, through irradiation or chemical reactions. rsc.orgmasterorganicchemistry.com

For example, the homolytic cleavage of the C-Br bond or a C-H bond could generate radical intermediates. The study of these radicals by EPR would provide valuable information about their electronic structure and the distribution of the unpaired electron. The hyperfine coupling of the unpaired electron with the magnetic nuclei in its vicinity (e.g., ¹H, ¹⁹F, ⁷⁹Br, ⁸¹Br) would result in a characteristic splitting pattern in the EPR spectrum. capes.gov.br Analysis of this pattern can help to identify the specific radical species formed. rsc.org

Such studies are particularly relevant in understanding potential degradation pathways or reaction mechanisms involving radical intermediates. For instance, the reaction with hydroxyl radicals, an important process in atmospheric and environmental chemistry, could be investigated using EPR. rsc.org

Exciton-Coupled Circular Dichroism (ECCD) is a powerful, non-empirical chiroptical method used to determine the absolute configuration of chiral molecules. researchgate.net Given that this compound possesses a chiral center at the carbon atom bearing the bromine, fluorine, carboxylic acid, and trifluoromethyl groups, ECCD could be a valuable tool for assigning its absolute stereochemistry (R or S configuration).

The ECCD method relies on the through-space interaction of two or more chromophores within a chiral molecule. researchgate.net For a molecule like this compound, which has a single primary chromophore (the carboxylic acid group), derivatization is necessary to introduce a second chromophore. This could be achieved, for example, by converting the carboxylic acid into an ester or amide with a chromophoric alcohol or amine. msu.edu

The spatial arrangement of the two chromophores, dictated by the absolute configuration of the chiral center, leads to a characteristic bisignate (two-branched) Cotton effect in the circular dichroism (CD) spectrum. The sign of this "exciton couplet" (positive or negative) is directly related to the helicity of the interacting transition dipole moments of the chromophores, allowing for the unambiguous assignment of the absolute configuration. msu.edugoogle.com

Computational Chemistry and Theoretical Investigations of 2 Bromo 2,3,3,3 Tetrafluoropropanoic Acid

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electron distribution of 2-bromo-2,3,3,3-tetrafluoropropanoic acid. Methods like Density Functional Theory (DFT) are commonly employed to optimize the molecular geometry and predict various electronic properties.

Molecular Geometry Optimization: The first step in a computational study is to find the most stable arrangement of atoms, known as the equilibrium geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its nuclei. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles. Theoretical studies on similar halogenated carboxylic acids, such as perfluoropropionic acid, have utilized DFT methods with basis sets like 6-311+G** to accurately predict these parameters nih.gov. The optimized structure provides the foundation for all further calculations.

Electronic Property Analysis: Once the geometry is optimized, a variety of electronic properties can be calculated to understand the molecule's charge distribution and potential for interaction. These properties include:

Mulliken Atomic Charges: These calculations assign a partial charge to each atom in the molecule, revealing the sites most susceptible to electrophilic or nucleophilic attack. The carbon atom bonded to the bromine and the carboxylic acid group would be of particular interest.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. In studies of similar molecules, MEP surfaces are used to identify regions of negative potential (associated with lone pairs on oxygen atoms, indicating sites for electrophilic attack) and positive potential (often around hydrogen atoms, indicating sites for nucleophilic attack) researchgate.net.

The table below presents hypothetical data for the optimized geometric and electronic properties of this compound, based on typical results from DFT calculations.

PropertyPredicted ValueDescription
Geometric Parameters
C-Br Bond Length~1.95 ÅThe distance between the carbon and bromine atoms.
C=O Bond Length~1.20 ÅThe length of the carbonyl double bond in the carboxylic acid group.
O-H Bond Length~0.97 ÅThe length of the hydroxyl bond.
C-C-O Angle~110°The bond angle within the carboxylic acid functional group.
Electronic Properties
Dipole Moment~2.5 DIndicates a significant molecular polarity.
HOMO Energy-8.5 eVEnergy of the Highest Occupied Molecular Orbital, related to ionization.
LUMO Energy-1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital, related to electron affinity.
HOMO-LUMO Gap7.3 eVRelates to the chemical reactivity and kinetic stability of the molecule researchgate.net.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is instrumental in exploring the potential chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, researchers can identify the most likely pathways, determine the stability of intermediates, and calculate the energy barriers that control the reaction rate.

Theoretical investigations into the reactions of similar bromofluoroalkenes with atmospheric radicals like hydroxyl (OH) have been performed at high levels of theory, such as CCSD/aug-cc-pVDZ//B3LYP/6-311++G(d,p) nih.gov. These studies calculate the energies of reactants, transition states (the highest energy point along the reaction coordinate), intermediates, and products. The difference in energy between the reactants and the transition state is the activation energy or energy barrier nih.gov.

For this compound, potential reactions of interest could include:

Thermal Decomposition: Predicting the bond most likely to break first (e.g., the C-Br or C-C bond) and the energy required.

Atmospheric Reactions: Modeling its reaction with OH radicals, a key process for determining its atmospheric lifetime. This could involve hydrogen abstraction from the carboxylic acid group or addition of the OH radical to the molecule nih.gov.

The energy profile for a hypothetical reaction step, such as C-Br bond cleavage, can be visualized. The profile would show the initial energy of the reactant molecule, a peak corresponding to the transition state where the bond is partially broken, and the final energy of the resulting products.

Spectroscopic Property Simulations (e.g., Ab Initio Infrared Vibrational Spectra)

Theoretical calculations can accurately predict the vibrational spectra (e.g., infrared and Raman) of molecules. These simulations are crucial for interpreting experimental spectra, allowing for the assignment of specific absorption bands to particular molecular motions (stretching, bending, etc.).

Ab initio or DFT calculations are used to compute the harmonic vibrational frequencies corresponding to the normal modes of the molecule. For more accuracy, anharmonic corrections can be applied using methods like the second-order operator canonical Van Vleck perturbation theory (CVPT2) researchgate.net. Studies on related compounds like perfluoropropionic acid have successfully used DFT calculations to identify contributions from different conformational isomers in the experimental IR spectrum nih.gov.

For this compound, a simulated IR spectrum would be expected to show characteristic peaks for:

O-H stretch: A broad band typically found in the 3500-2500 cm⁻¹ region.

C=O stretch: A strong, sharp band around 1750-1700 cm⁻¹.

C-F stretches: Multiple strong bands in the 1300-1000 cm⁻¹ region.

C-Br stretch: A weaker band at lower frequencies, typically in the 700-500 cm⁻¹ range.

The following table shows a hypothetical assignment of calculated vibrational frequencies for key functional groups.

Vibrational ModeCalculated Frequency (cm⁻¹)Expected Intensity
O-H Stretch~3550Strong, Broad
C=O Stretch~1745Very Strong
CF₃ Asymmetric Stretch~1280Strong
CF₃ Symmetric Stretch~1150Strong
C-O Stretch~1100Medium
C-Br Stretch~650Weak-Medium

Structure-Reactivity Relationship Studies

Structure-reactivity relationships are often investigated using conceptual DFT, which provides chemical reactivity descriptors derived from the electronic structure of the molecule researchgate.net. These descriptors help predict how a molecule will behave in a chemical reaction. Key parameters include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO energy is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy relates to its ability to accept an electron (electron affinity).

HOMO-LUMO Energy Gap: A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO researchgate.net. A small gap suggests the molecule is more reactive.

Global Hardness and Softness: Hardness is a measure of the molecule's resistance to change in its electron distribution. It is related to the HOMO-LUMO gap. Softness is the reciprocal of hardness.

Electrophilicity Index: This descriptor quantifies the ability of a molecule to accept electrons, acting as an electrophile.

By calculating these descriptors for this compound, one could compare its reactivity to other similar compounds and predict its behavior in various chemical environments. The presence of the electron-withdrawing fluoroalkyl and bromo groups is expected to significantly influence these reactivity indices.

Molecular Dynamics Simulations for Solvation and Interactions

While quantum mechanics is used for detailed electronic structure calculations on single molecules, molecular dynamics (MD) simulations are used to study the behavior of larger systems, such as a molecule in a solvent, over time. MD uses classical mechanics to model the movements and interactions of atoms and molecules dovepress.comnih.gov.

An MD simulation of this compound in a solvent like water would provide insights into:

Solvation Structure: How water molecules arrange themselves around the solute molecule. This can be analyzed using the radial distribution function (RDF), which gives the probability of finding a solvent atom at a certain distance from a solute atom.

Hydrogen Bonding: The simulation can quantify the number and lifetime of hydrogen bonds formed between the carboxylic acid group and surrounding water molecules, which is crucial for understanding its solubility and acidity dovepress.com.

Dynamical Properties: Properties like the diffusion coefficient of the molecule in the solvent can be calculated, providing information on its mobility.

MD simulations rely on a "force field," a set of parameters that defines the potential energy of the system. These force fields describe bonded (bond stretching, angle bending) and non-bonded (van der Waals, electrostatic) interactions nih.gov. The results of these simulations help bridge the gap between single-molecule properties and bulk behavior.

Environmental and Biological Transformations of Fluorinated Propanoic Acids

Biotransformation Pathways of Related Fluoroolefins and Fluorocarbons

The biotransformation of fluoroolefins, such as 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), provides a relevant model for understanding the potential metabolic pathways that could lead to the formation of fluorinated propanoic acids. HFO-1234yf is a hydrofluoroolefin used as a refrigerant, and its degradation can result in the formation of trifluoroacetic acid (TFA), a persistent environmental contaminant. nih.gov Studies in animal models have elucidated the metabolic fate of HFO-1234yf, which is instructive for understanding the transformation of related fluorinated propenes.

In vivo studies in rats, mice, and rabbits have shown that HFO-1234yf undergoes biotransformation to a limited extent. researchgate.netnih.govnih.gov The primary metabolic pathway is initiated by cytochrome P450 enzymes, particularly CYP2E1, which catalyze the epoxidation of the double bond to form 2,3,3,3-tetrafluoroepoxypropane. nih.gov This epoxide is a reactive intermediate that can undergo two main subsequent reactions:

Glutathione (B108866) Conjugation: The epoxide can be conjugated with glutathione (GSH), a major cellular antioxidant. This conjugate is further metabolized through the mercapturic acid pathway, leading to the formation of N-acetyl-S-(3,3,3-trifluoro-2-hydroxy-propyl)-l-cysteine, which has been identified as the predominant metabolite in the urine of exposed animals. nih.govosti.gov

Hydrolysis: The epoxide can undergo hydrolytic ring-opening to form 3,3,3-trifluoro-1,2-dihydroxypropane. nih.gov

Further metabolism can lead to a variety of minor metabolites, including 3,3,3-trifluorolactic acid and trifluoroacetic acid (TFA). nih.gov The formation of TFA from HFO-1234yf is a significant environmental concern due to its persistence in aquatic environments. nih.gov In rabbits, metabolites also include S-(3,3,3-Trifluoro-2-hydroxypropanyl)mercaptolactic acid and inorganic fluoride (B91410), indicating that defluorination does occur. nih.gov The biotransformation of HFO-1234yf is generally of low extent, with less than 1% of the received dose being metabolized. researchgate.netnih.gov

The table below summarizes the major urinary metabolites of HFO-1234yf identified in animal studies.

MetaboliteSpecies Detected InMetabolic Pathway
N-acetyl-S-(3,3,3-trifluoro-2-hydroxy-propyl)-l-cysteineRats, Mice, RabbitsEpoxidation followed by Glutathione Conjugation
S-(3,3,3-Trifluoro-2-hydroxypropanyl)mercaptolactic acidRabbitsFurther processing of Glutathione Conjugate
3,3,3-Trifluoro-1,2-dihydroxypropaneRats, Mice, RabbitsHydrolysis of Epoxide Intermediate
Trifluoroacetic acid (TFA)Rats, MiceOxidative Degradation
3,3,3-Trifluorolactic acidRats, MiceOxidative Degradation
Inorganic FluorideRabbitsDefluorination

These pathways highlight that the metabolism of a related fluoroolefin can lead to saturated, oxygenated, and defluorinated products, including fluorinated carboxylic acids.

Microbial Degradation and Defluorination Mechanisms

The microbial degradation of highly fluorinated compounds is challenging due to the strength of the carbon-fluorine (C-F) bond. mdpi.com However, microorganisms have evolved enzymatic machinery capable of cleaving this bond, particularly in partially fluorinated molecules. The presence of other functional groups, like a carboxylic acid, can provide a point of attack for microbial enzymes. mdpi.com

Recent studies have reported the enzymatic defluorination of 2,3,3,3-tetrafluoropropionic acid, a compound structurally analogous to 2-bromo-2,3,3,3-tetrafluoropropanoic acid (lacking the bromine atom). nih.gov This suggests that microbial degradation of such compounds is feasible. The degradation of short-chain fluorinated carboxylic acids, such as 3,3,3-trifluoropropionic acid, has been observed in activated sludge communities, demonstrating that environmental microbes possess the capacity for defluorination. nih.govillinois.edu

The enzymatic cleavage of the C-F bond is the critical step in the biodegradation of fluorinated organic compounds. Several types of enzymes, known as dehalogenases, have been identified to catalyze this reaction under aerobic conditions. nih.gov

Fluoroacetate (B1212596) Dehalogenases (FAcD): These are the most well-studied dehalogenases. They catalyze the hydrolytic cleavage of the C-F bond in fluoroacetate to produce glycolate (B3277807) and a fluoride ion. mdpi.com The mechanism involves a nucleophilic attack on the α-carbon by an aspartate residue in the enzyme's active site. nih.govacs.org While highly effective against fluoroacetate, their activity generally decreases with increased fluorination at the α-carbon. mdpi.com However, some FAcD enzymes have shown the ability to defluorinate difluoroacetate (B1230586). nih.govacs.org A recent computational and in vitro study revealed that a fluoroacetate dehalogenase (FAcD) exhibits potential degradation activity towards 2,3,3,3-tetrafluoropropionic acid. pfascentral.org

Haloacid Dehalogenases: This broader class of enzymes can act on a range of halogenated acids. Two dehalogenases from Delftia acidovorans, DeHa2 (a haloacid dehalogenase) and DeHa4 (a fluoroacetate dehalogenase), have demonstrated activity towards both monofluoroacetate and difluoroacetate. nih.govacs.org

The proposed mechanism for FAcD-catalyzed defluorination involves four key steps: nih.govacs.org

C-F Bond Activation: The enzyme's active site environment polarizes the C-F bond.

Nucleophilic Attack: A carboxylate group from an aspartate residue attacks the carbon atom bearing the fluorine.

C-O Bond Cleavage: An ester intermediate is formed and subsequently hydrolyzed by a water molecule.

Proton Transfer: This regenerates the enzyme's active site.

For substrates like difluoroacetate and trifluoroacetate, the C-F bond activation, rather than the nucleophilic attack, becomes the rate-limiting step. nih.govacs.org The presence of a bromine atom at the α-carbon in this compound could potentially influence the accessibility of the enzyme's active site and the electronic properties of the target carbon, thereby affecting the efficiency of enzymatic defluorination.

Cometabolism is a process where microorganisms degrade a compound (a "secondary substrate") from which they gain no energy, while metabolizing another compound (the "primary substrate") for growth. wikipedia.orgenviro.wiki This is a crucial mechanism for the degradation of many persistent organic pollutants, including halogenated compounds, especially at the low concentrations typically found in the environment. enviro.wikiclu-in.org

Aerobic Cometabolism: In aerobic environments, oxygenase enzymes, such as methane (B114726) monooxygenase (MMO), are often involved in cometabolism. enviro.wiki These enzymes have broad substrate specificity and can initiate the degradation of various compounds, including halogenated alkanes and alkenes. enviro.wiki For fluorinated compounds, aerobic cometabolism has been demonstrated for the degradation of short-chain fluorinated carboxylic acids by activated sludge communities. nih.govillinois.edu The degradation of 3,3,3-trifluoropropionic acid was shown to be a cometabolic process. illinois.edu Similarly, the degradation of brominated compounds like tribromo-neopentyl alcohol (TBNPA) by a microbial consortium required an additional carbon source, indicating a cometabolic mechanism. mdpi.com

Anaerobic Cometabolism: Under anaerobic conditions, reductive dehalogenation can occur, where the halogenated compound acts as an electron acceptor. While less common for C-F bonds compared to C-Cl or C-Br bonds, reductive defluorination is thermodynamically favorable. There is evidence for the anaerobic biodegradation of trifluoroacetic acid (TFA) through a cometabolic process. researchgate.net

Given that this compound contains both fluorine and bromine, it is plausible that it could be subject to cometabolic degradation in both aerobic and anaerobic environments. The bromine atom might be more susceptible to initial reductive dehalogenation under anaerobic conditions, potentially creating a less halogenated intermediate that could be further degraded.

Interaction Studies with Biological Systems (Enzymes and Receptors)

The interaction of fluorinated compounds with biological systems is a key aspect of their biological activity and fate. The introduction of fluorine can significantly alter a molecule's properties, including its binding affinity to enzymes and receptors. nih.gov

While specific binding affinity data for this compound are not available, studies on other perfluorinated carboxylic acids (PFCAs) provide valuable insights. PFCAs are known to bind to proteins, particularly serum albumins, which explains their distribution in blood and liver rather than fatty tissues. oup.com

Studies using nuclear magnetic resonance (NMR) spectroscopy to investigate the interaction between PFCAs (like perfluorooctanoic acid, PFOA) and human serum albumin (HSA) have shown specific binding orientations. The terminal trifluoromethyl (CF3) group of the fluorinated tail often shows the strongest interaction with the protein, with the strength of the interaction generally decreasing towards the carboxylic acid head group. oup.com This suggests that the tetrafluoroethyl group of this compound would likely be a primary site of interaction with proteins.

The table below summarizes findings on the binding of related fluorinated compounds to proteins.

Compound TypeBinding ProteinKey FindingTechnique
Perfluorocarboxylic acids (PFCAs)Human Serum Albumin (HSA)Specific binding orientation with the terminal CF3 group showing the strongest interaction. oup.comNMR Spectroscopy
Fluorinated neuraminic acidsSialidase enzymesEffective adduction to active site residues (tyrosine). nih.govX-ray Crystallography
α-Fluorinated ketonesSerine proteasesCovalent adduction of catalytic active site residues. nih.gov19F NMR Spectroscopy

The unique "polar hydrophobicity" of fluoroalkyl groups, where they are less able to engage in dispersion interactions with water compared to simple alkyl groups, may create distinct opportunities for enhancing ligand binding to protein targets. nih.gov

The incorporation of fluorine can create potent enzyme inhibitors. nih.gov This is often achieved by designing fluorinated molecules that act as "suicide substrates," where the enzyme's own catalytic mechanism converts the substrate into a reactive species that irreversibly binds to and inactivates the enzyme. The good leaving group ability of the fluoride ion is often key to these inactivation mechanisms. nih.gov

For example, fluoroacetate dehalogenase (FAcD) can be a target for such interactions. While its natural function is to detoxify fluoroacetate, its interaction with more complex fluorinated carboxylic acids could potentially lead to enzyme inhibition. A computational study investigating the degradation of various fluorocarboxylic acids by FAcD found that for di- and trifluoroacetate, the initial C-F bond activation is the rate-limiting step, suggesting a different interaction mechanism compared to monofluoroacetate. nih.govacs.org A study screening the catalytic proficiency of FAcD towards various polyfluoropropionic acids revealed potential degradation activity for 2,3,3,3-tetrafluoropropionic acid. pfascentral.org This indicates a direct interaction with the enzyme's active site, which could influence its normal biological function.

The biotransformation of haloalkanes and haloalkenes can also lead to the formation of reactive intermediates that interfere with biological pathways. Glutathione-dependent bioactivation is a key pathway where conjugation with glutathione can lead to the formation of reactive episulfonium ions or S-(halomethyl)glutathione, which can bind to cellular macromolecules. nih.gov The biotransformation of the related fluoroolefin HFO-1234yf proceeds via glutathione conjugation, highlighting the relevance of this pathway. researchgate.netnih.gov

Q & A

Q. What are the established synthetic pathways for 2-Bromo-2,3,3,3-tetrafluoropropanoic acid, and what are their respective yields and limitations?

  • Methodological Answer : Two primary routes are documented:
  • Route 1 : Hydrolysis of 2-Bromo-2,3,3,3-tetrafluoropropanoyl chloride (CAS 6066-45-1) under controlled acidic or basic conditions, achieving yields >85% . This method requires careful pH control to avoid side reactions.
  • Route 2 : Reductive coupling of 2-bromo-2,3,3,3-tetrafluoropropanamide with aldehydes using triphenylphosphine-Ti(IV) isopropoxide, yielding stereoselective α-fluoro-β-hydroxy amides (>90% diastereoselectivity) . This approach is advantageous for generating chiral intermediates but requires anhydrous conditions.

Q. Which analytical techniques are most effective for characterizing this compound in pure form?

  • Methodological Answer :
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Provides structural confirmation via fragmentation patterns (e.g., m/z 259 [M-H]⁻) and quantitation with detection limits <1 ng/mL .
  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR resolves fluorinated substituents (e.g., δ -70 to -120 ppm for CF₃ and CF₂ groups), while ¹H NMR identifies bromine coupling patterns .

Q. How can researchers detect and quantify this compound in environmental matrices?

  • Methodological Answer :
  • Solid-Phase Extraction (SPE) : Use hydrophilic-lipophilic balance (HLB) cartridges for aqueous samples, achieving >90% recovery in surface water .
  • High-Resolution Mass Spectrometry (HRMS) : Detects environmental concentrations as low as 0.1 ng/L, with isotopic labeling (e.g., ¹³C) validating bioaccumulation potential in sediment samples .

Advanced Research Questions

Q. What mechanistic insights exist for stereochemical outcomes in reactions involving this compound precursors?

  • Methodological Answer : Studies on reductive coupling with aldehydes reveal a titanium-mediated mechanism where bulky ligands on Ti(IV) direct nucleophilic attack, favoring erythro diastereomers. Computational modeling (DFT) supports steric and electronic effects dictating >90% selectivity .

Q. What experimental approaches assess the phytotoxicity of this compound in model plant systems?

  • Methodological Answer :
  • Arabidopsis thaliana Assays : Exposure to 10 μM solutions induces oxidative stress markers (e.g., 40% reduction in root elongation, 30% decline in chlorophyll-a). Quantify reactive oxygen species (ROS) using fluoroprobes like CM-H2DCFDA .
  • Metabolomic Profiling : LC-HRMS identifies disrupted lipid metabolism pathways (e.g., β-oxidation intermediates), correlating with growth inhibition .

Q. How do advanced oxidation processes (AOPs) degrade this compound, and what intermediates form?

  • Methodological Answer :
  • Photocatalysis (TiO₂/UV) : Degrades 80% of the compound in 4 hours, generating trifluoroacetic acid (TFA) and shorter-chain perfluorinated acids via radical chain mechanisms .
  • Electrocatalysis (BDD Electrodes) : Achieves >95% mineralization at 5 V, with in situ FTIR confirming C-Br bond cleavage as the rate-limiting step .

Q. What challenges arise in assessing bioaccumulation of this compound, and how can isotopic labeling address them?

  • Methodological Answer :
  • Bioaccumulation Studies : The compound’s high water solubility (log Kow <1) complicates lipid-phase accumulation predictions. Use ¹³C-labeled analogs in zebrafish models to track tissue distribution via nanoSIMS imaging .
  • Trophic Transfer Analysis : Isotope ratio mass spectrometry (IRMS) quantifies biomagnification factors (BMFs) in food webs, revealing negligible transfer in aquatic systems compared to legacy PFAS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.